molecular formula C12H15N B11916704 7-Isopropyl-3-methyl-1H-indole CAS No. 94239-09-5

7-Isopropyl-3-methyl-1H-indole

Cat. No.: B11916704
CAS No.: 94239-09-5
M. Wt: 173.25 g/mol
InChI Key: ZUVBCDVLPGKKTF-UHFFFAOYSA-N
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Description

7-Isopropyl-3-methyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an indole core with isopropyl and methyl substituents at the 7 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 7-Isopropyl-3-methyl-1H-indole can be achieved through various methods, including the Fischer indole synthesis and the Larock indole synthesis. One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran at -40°C, followed by radical reduction to yield the desired indole derivative .

Industrial Production Methods:

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. The use of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and C-H activation, is common in the large-scale production of indole compounds .

Chemical Reactions Analysis

Types of Reactions:

7-Isopropyl-3-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Indole-3-amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

7-Isopropyl-3-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Isopropyl-3-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to changes in cellular processes and biological responses .

Comparison with Similar Compounds

    3-Methyl-1H-indole: Similar structure but lacks the isopropyl group at the 7 position.

    7-Methylindole: Similar structure but lacks the isopropyl group at the 7 position.

    Indole-3-carboxylic acid: Contains a carboxyl group at the 3 position instead of a methyl group.

Uniqueness:

7-Isopropyl-3-methyl-1H-indole is unique due to the presence of both isopropyl and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacological properties .

Properties

CAS No.

94239-09-5

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-methyl-7-propan-2-yl-1H-indole

InChI

InChI=1S/C12H15N/c1-8(2)10-5-4-6-11-9(3)7-13-12(10)11/h4-8,13H,1-3H3

InChI Key

ZUVBCDVLPGKKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC=C2C(C)C

Origin of Product

United States

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